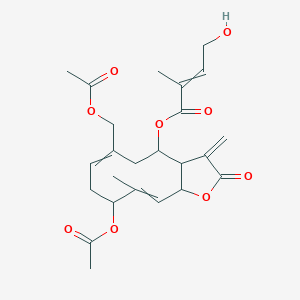

Eupalinolide B

Description

Properties

IUPAC Name |

[9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMABTYJYZFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eupalinolide B: A Technical Guide on its Discovery, Natural Source, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from the traditional Chinese medicinal herb Eupatorium lindleyanum DC., has emerged as a promising natural product with significant anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, natural source, and biological activities of this compound. It details the experimental protocols for its isolation and purification, along with methodologies for key in vitro assays that have demonstrated its efficacy against various cancer cell lines, including pancreatic, hepatic, and laryngeal cancers. The underlying mechanisms of action, primarily involving the induction of reactive oxygen species (ROS) and modulation of critical signaling pathways, are discussed. Quantitative data on its cytotoxic and anti-migratory effects are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.

Discovery and Natural Source

This compound is a natural compound belonging to the class of sesquiterpene lactones.[1] It is primarily isolated from Eupatorium lindleyanum DC., a perennial herbaceous plant that has a long history of use in traditional Chinese medicine for treating ailments such as cough and tracheitis.[2][3][4] Recent scientific investigations have unveiled the potent anti-tumor activities of constituents from this plant, with this compound being a significant active component.[3][4]

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C24H30O9 | [5] |

| Molecular Weight | 462.49 g/mol | [6] |

| Appearance | White powder or colorless oil | [5][7] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5][7] |

| CAS Number | 877822-41-8 | [1] |

Biological Activities and Mechanism of Action

This compound has demonstrated a range of anti-cancer activities, primarily through the induction of programmed cell death and inhibition of cancer cell migration and invasion.[3][8] Its mechanisms of action are multifaceted and appear to be cell-type dependent, but a central theme is the generation of reactive oxygen species (ROS).

Key biological activities include:

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cells.[8]

-

Induction of Cuproptosis: A novel form of programmed cell death dependent on copper, has been identified as a mechanism of this compound in pancreatic cancer. This process is linked to the disruption of copper homeostasis.[8][9]

-

Induction of Ferroptosis: In hepatic carcinoma, this compound has been found to induce ferroptosis, an iron-dependent form of cell death.[10]

-

Inhibition of Cell Proliferation and Migration: It effectively inhibits the proliferation, colony formation, and migration of cancer cells.[3][4][9]

-

Modulation of Signaling Pathways: The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways, including the MAPK/JNK and STAT3 pathways.[10]

Signaling Pathways

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |

| This compound | TU686 | Laryngeal | 6.73 | 48/72 | [9] |

| This compound | TU212 | Laryngeal | 1.03 | 48/72 | [9] |

| This compound | M4e | Laryngeal | 3.12 | 48/72 | [9] |

| This compound | AMC-HN-8 | Laryngeal | 2.13 | 48/72 | [9] |

| This compound | Hep-2 | Laryngeal | 9.07 | 48/72 | [9] |

| This compound | LCC | Laryngeal | 4.20 | 48/72 | [9] |

| Eupalinolide O | MDA-MB-231 | Breast (TNBC) | 10.34 | 24 | [10] |

| Eupalinolide O | MDA-MB-231 | Breast (TNBC) | 5.85 | 48 | [10] |

| Eupalinolide O | MDA-MB-231 | Breast (TNBC) | 3.57 | 72 | [10] |

| Eupalinolide O | MDA-MB-453 | Breast (TNBC) | 11.47 | 24 | [10] |

| Eupalinolide O | MDA-MB-453 | Breast (TNBC) | 7.06 | 48 | [10] |

| Eupalinolide O | MDA-MB-453 | Breast (TNBC) | 3.03 | 72 | [10] |

Table 2: Effects of Eupalinolide O on Colony Formation in TNBC Cells

| Cell Line | Concentration (µM) | Colony Number (Mean ± SD) | Reference |

| MDA-MB-231 | 1 | 76.00 ± 7.00 | [10] |

| MDA-MB-231 | 5 | 68.00 ± 6.08 | [10] |

| MDA-MB-231 | 10 | 59.67 ± 6.11 | [10] |

| MDA-MB-231 | 20 | 31.33 ± 3.21 | [10] |

| MDA-MB-453 | 1 | 78.33 ± 8.08 | [10] |

| MDA-MB-453 | 5 | 71.67 ± 6.66 | [10] |

| MDA-MB-453 | 10 | 61.67 ± 5.13 | [10] |

| MDA-MB-453 | 20 | 53.00 ± 4.36 | [10] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the preparative isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC).[1]

1. Plant Material and Extraction:

-

Air-dried and powdered whole plant material of Eupatorium lindleyanum DC. is extracted with a suitable solvent such as 80% ethanol at room temperature.

-

The extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is enriched with this compound, is concentrated for further purification.

3. HSCCC Separation:

-

Two-phase solvent system: A system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) is selected. The upper and lower phases are separated and degassed before use.[1]

-

HSCCC Instrument: A commercial HSCCC instrument is used.

-

Procedure:

-

The coil column is entirely filled with the upper phase (stationary phase).

-

The apparatus is rotated at a high speed (e.g., 800 rpm), and the lower phase (mobile phase) is pumped into the column at a specific flow rate (e.g., 2.0 mL/min).

-

After hydrodynamic equilibrium is reached, a solution of the n-butanol fraction dissolved in a mixture of the upper and lower phases is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 210 nm).

-

Fractions are collected at regular intervals.

-

4. Purity Analysis:

-

The purity of the isolated this compound in the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).

Cell Viability Assay (CCK-8 Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound.[5][6][7][8]

1. Cell Seeding:

-

Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells/well in 100 µL of complete culture medium.

-

The plates are incubated for 24 hours to allow for cell attachment.

2. Treatment:

-

This compound is dissolved in DMSO to prepare a stock solution and then diluted to various concentrations in culture medium.

-

The culture medium is replaced with 100 µL of medium containing different concentrations of this compound. A control group with DMSO alone is included.

3. Incubation:

-

The plates are incubated for the desired time periods (e.g., 24, 48, 72 hours).

4. CCK-8 Reagent Addition:

-

10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

5. Final Incubation:

-

The plates are incubated for 1-4 hours at 37°C.

6. Absorbance Measurement:

-

The absorbance at 450 nm is measured using a microplate reader.

-

Cell viability is calculated as a percentage of the control group.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression in cells treated with this compound.[2][9][11]

1. Cell Lysis:

-

Cells are treated with this compound for the specified time.

-

Cells are washed with cold PBS and then lysed with RIPA buffer containing protease inhibitors.

-

The cell lysates are collected and centrifuged to remove cell debris.

2. Protein Quantification:

-

The protein concentration of the supernatant is determined using a BCA protein assay kit.

3. SDS-PAGE:

-

Equal amounts of protein from each sample are mixed with loading buffer, denatured by heating, and then loaded onto an SDS-polyacrylamide gel.

-

Electrophoresis is performed to separate the proteins based on their molecular weight.

4. Protein Transfer:

-

The separated proteins are transferred from the gel to a PVDF membrane.

5. Blocking and Antibody Incubation:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.

-

The membrane is then incubated with primary antibodies against the target proteins (e.g., proteins involved in apoptosis or signaling pathways) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

6. Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

This protocol is used to assess the effect of this compound on cancer cell migration.[4][12][13][14][15][16]

1. Cell Preparation:

-

Cancer cells are serum-starved for several hours before the assay.

2. Assay Setup:

-

Transwell inserts (with 8 µm pore size) are placed in a 24-well plate.

-

The lower chamber is filled with culture medium containing a chemoattractant (e.g., 10% FBS).

-

A suspension of serum-starved cells in serum-free medium, with or without this compound, is added to the upper chamber.

3. Incubation:

-

The plate is incubated for a period that allows for cell migration (e.g., 24-48 hours).

4. Cell Staining and Counting:

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Migrated cells on the lower surface of the membrane are fixed with methanol and stained with crystal violet.

-

The stained cells are photographed and counted in several random fields under a microscope.

5. Quantification:

-

The crystal violet stain can be eluted with a solvent (e.g., 33% acetic acid), and the absorbance is measured to quantify cell migration.

Conclusion

This compound, a natural sesquiterpene lactone from Eupatorium lindleyanum DC., exhibits potent anti-cancer activities against a variety of cancer cell types. Its ability to induce multiple forms of programmed cell death and inhibit cell migration through the modulation of key signaling pathways, particularly those involving ROS, makes it a compelling candidate for further preclinical and clinical investigation. The detailed methodologies provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and to develop novel anti-cancer strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.org [static.igem.org]

- 6. ptglab.com [ptglab.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transwell Migration Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. corning.com [corning.com]

- 16. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

Isolating Eupalinolide B from Eupatorium lindleyanum: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the isolation and purification of eupalinolide B, a sesquiterpenoid lactone, from the traditional Chinese medicinal plant Eupatorium lindleyanum. The document details the necessary experimental protocols, from the initial solvent extraction of the plant material to the final purification steps using high-speed counter-current chromatography (HSCCC). All quantitative data regarding yields and purity are presented in tabular format for clarity. Furthermore, this guide elucidates the molecular impact of this compound by diagramming its known influence on the ROS-ER-JNK signaling pathway. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in the isolation of bioactive compounds and their mechanisms of action.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant, has a long history of use in traditional Chinese medicine for treating various ailments. Modern phytochemical investigations have revealed that the plant is a rich source of bioactive secondary metabolites, particularly sesquiterpenoid lactones. Among these, this compound has garnered significant interest due to its potential therapeutic properties, including anti-cancer activities. The effective isolation and purification of this compound are crucial for further pharmacological studies and potential drug development. This guide presents a detailed, step-by-step methodology for its isolation and provides insights into its biological activity.

Experimental Protocols

Plant Material and Initial Extraction

The primary source material for the isolation of this compound is the aerial parts of Eupatorium lindleyanum. The initial step involves a multi-stage solvent extraction to obtain a crude fraction enriched with the target compound.

Protocol for n-Butanol Fractionation:

-

Maceration: The dried and powdered aerial parts of E. lindleyanum (10.0 kg) are subjected to extraction with 95% ethanol (3 x 100 L) at room temperature. Each extraction cycle should last for three days to ensure thorough percolation.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a viscous residue.

-

Solvent Partitioning: The ethanol extract residue is suspended in water and then sequentially partitioned with petroleum ether, ethyl acetate, and finally n-butanol.[1] This partitioning separates compounds based on their polarity.

-

Final Yield: The n-butanol fraction, which contains the more polar compounds including this compound, is collected and concentrated. From 10.0 kg of dried plant material, approximately 68.21 g of the n-butanol fraction can be obtained.[1]

Purification by High-Speed Counter-Current Chromatography (HSCCC)

The n-butanol fraction is a complex mixture requiring further purification to isolate this compound. High-speed counter-current chromatography is an effective liquid-liquid chromatography technique for this purpose, as it minimizes irreversible sample adsorption.[2]

HSCCC Protocol:

-

Two-Phase Solvent System Preparation: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a 1:4:2:3 (v/v/v/v) ratio is prepared. The mixture is thoroughly shaken in a separation funnel and allowed to equilibrate at room temperature. The two phases are then separated and degassed by sonication for 30 minutes prior to use.[2][3]

-

Sample Preparation: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of a mixture containing equal parts of the upper and lower phases of the solvent system.[2][3]

-

HSCCC Operation:

-

The HSCCC column is first entirely filled with the upper phase (stationary phase).

-

The apparatus is then rotated at a speed of 900 rpm, and the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.[4]

-

After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV detector at 254 nm at a column temperature of 25 °C.[4]

-

-

Fraction Collection: Peak fractions are collected according to the elution profile.

Data Presentation

The quantitative results from the isolation and purification process are summarized in the tables below for easy reference and comparison.

Table 1: Summary of Extraction and Partitioning Yields

| Plant Material (Dried Aerial Parts) | Extraction Solvent | Final Fraction | Yield of n-Butanol Fraction |

| 10.0 kg | 95% Ethanol | n-Butanol | 68.21 g |

Table 2: HSCCC Purification of this compound from the n-Butanol Fraction

| Starting Material (n-Butanol Fraction) | Isolated Compound | Yield | Purity (determined by HPLC) |

| 540 mg | This compound | 19.3 mg | 97.1% |

| 540 mg | Eupalinolide A | 17.9 mg | 97.9% |

| 540 mg | 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 10.8 mg | 91.8% |

Data sourced from Molecules 2012, 17(8), 9002-9009.[2][3]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the isolation of this compound from Eupatorium lindleyanum.

References

- 1. mdpi.com [mdpi.com]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Sesquiterpenoid Lactone

Introduction

Eupalinolide B is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Isolated from the plant Eupatorium lindleyanum, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its mechanisms of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a germacrane-type sesquiterpenoid, characterized by a ten-membered carbocyclic ring. Its complex structure features multiple chiral centers and functional groups that contribute to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3aR,4R,6Z,9S,10Z,11aR)-9-Acetoxy-6-(acetoxymethyl)-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate | [1] |

| CAS Number | 877822-40-7 | [1] |

| Molecular Formula | C₂₄H₃₀O₉ | [1] |

| Molecular Weight | 462.49 g/mol | [1] |

| Physical Description | White to off-white crystalline powder or colorless oil. | [1] |

| Boiling Point | 618.6 ± 55.0 °C (Predicted) | [1] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO (60 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol.[1][2] | |

| In Vivo Formulation | A solution of 2 mg/mL can be prepared using 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2] | |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including pancreatic, hepatic, and laryngeal cancer.[3] Its anti-tumor mechanisms are multifaceted and involve the modulation of several key signaling pathways.

1. Induction of Apoptosis and Cell Cycle Arrest: this compound induces programmed cell death (apoptosis) in cancer cells.[4] It can also arrest the cell cycle at the S phase, thereby inhibiting cell proliferation.

2. Generation of Reactive Oxygen Species (ROS): The compound has been shown to elevate intracellular levels of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.[3] This ROS generation is linked to the activation of the Endoplasmic Reticulum (ER) stress-JNK signaling pathway.

3. Induction of Cuproptosis and Ferroptosis: Recent studies suggest that this compound can induce novel forms of programmed cell death, including cuproptosis (a copper-dependent cell death) and ferroptosis (an iron-dependent form of non-apoptotic cell death).[3]

4. Inhibition of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its dysregulation is common in many cancers. This compound has been shown to inhibit the NF-κB signaling pathway.[5][6]

5. Inhibition of STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in tumor cell proliferation, survival, and metastasis. This compound and related compounds have been identified as inhibitors of the STAT3 pathway.[7]

References

- 1. This compound | 877822-40-7 [chemicalbook.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound 877822-41-8 | MCE [medchemexpress.cn]

- 7. Item - Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - Taylor & Francis Group - Figshare [tandf.figshare.com]

Eupalinolide B: A Technical Whitepaper on its Anti-Cancer Mechanisms of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B (EB), a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anti-neoplastic properties.[1] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects on various cancer cell types. It details the compound's role in inducing multiple forms of regulated cell death, including ferroptosis and cuproptosis, its modulation of critical oncogenic signaling pathways, its impact on cell cycle progression, and its function as an epigenetic modifier. Quantitative data on its efficacy are presented, alongside methodologies for key experimental assessments and visual representations of the core signaling cascades involved.

Core Mechanisms of Action

This compound employs a multi-faceted approach to inhibit cancer cell growth and survival. Its efficacy has been demonstrated in several cancer types, including hepatic, pancreatic, and laryngeal carcinomas, with distinct yet sometimes overlapping mechanisms.

Induction of Regulated Cell Death

Unlike conventional chemotherapeutics that primarily induce apoptosis, this compound is notable for its ability to trigger multiple forms of regulated cell death.

-

Ferroptosis in Hepatic Carcinoma: In human hepatocarcinoma cell lines (SMMC-7721 and HCCLM3), this compound is a potent inducer of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1][2] Transmission electron microscopy of EB-treated cells reveals key morphological changes associated with ferroptosis, such as smaller mitochondria with increased membrane density and reduced cristae.[1] The underlying mechanism is linked to the induction of endoplasmic reticulum (ER) stress and the subsequent activation of Heme Oxygenase-1 (HO-1).[1][3] Inhibition of HO-1 has been shown to rescue EB-induced cell death.[1]

-

Potential Cuproptosis in Pancreatic Cancer: In pancreatic cancer models, this compound disrupts copper homeostasis, leading to a form of cell death with features of cuproptosis.[4][5] Treatment with EB leads to a significant elevation of intracellular copper ion levels.[4] Mechanistically, this is associated with an increase in the expression of Heat Shock Protein 70 (HSP70) and a decrease in Lipoic Acid Synthetase (LIAS), two key proteins involved in the cuproptosis pathway.[4] This disruption of metal ion homeostasis is coupled with the induction of apoptosis and a significant increase in reactive oxygen species (ROS).[4][5]

-

Apoptosis: While it induces less common forms of cell death, this compound also triggers apoptosis. In pancreatic cancer cells, EB-induced apoptosis is a primary mechanism of action, contributing to its inhibition of cell viability.[4][5]

Modulation of Key Signaling Pathways

This compound's anti-cancer effects are mediated by its interaction with several critical intracellular signaling networks.

-

ROS-ER-JNK Pathway: In hepatic carcinoma, the migration-inhibiting effects of this compound are linked to the activation of the ROS-ER-JNK signaling pathway.[1][3] This mechanism appears to be distinct from its ferroptosis-inducing effect on cell proliferation.[1]

-

MAPK Pathway: RNA sequencing analysis of pancreatic cancer cells treated with EB revealed an enrichment of genes in the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] Specifically, a marked increase in the phosphorylation of JNK isoforms was observed, while p38 and ERK1/2 phosphorylation remained largely unchanged, suggesting a targeted modulation of the MAPK cascade.[4]

-

NF-κB Signaling Pathway: this compound has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway.[6] In macrophage models, it decreases the phosphorylation of both IκBα and the p65 subunit of NF-κB, preventing p65 nuclear translocation.[6] Given that NF-κB is a critical pro-survival and pro-inflammatory pathway often constitutively active in cancer, its inhibition is a significant component of EB's anti-tumor activity.[7][8]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, thereby halting cancer cell proliferation. In hepatic carcinoma cells, treatment with 12 µM and 24 µM of EB for 48 hours resulted in a significant increase in the percentage of cells in the S phase, indicating cell cycle arrest at this checkpoint.[1] This arrest is accompanied by a dose-dependent decrease in the expression of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin E1, proteins essential for the G1/S phase transition.[1]

Epigenetic Modification: LSD1 Inhibition

In laryngeal cancer, this compound functions as a novel, selective, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[9] LSD1 is an enzyme often overexpressed in malignant tumors that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). By inhibiting LSD1, this compound causes an increase in the expression of H3K9me1 and H3K9me2 in TU212 laryngeal cancer cells.[9] This epigenetic modification contributes to the suppression of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[9]

Quantitative Efficacy Data

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The data highlights its potent effects, often in the low micromolar range.

Table 1: In Vitro Anti-Proliferative Activity (IC₅₀) of this compound in Laryngeal Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation |

|---|---|---|---|

| TU212 | Laryngeal Cancer | 1.03 | [9] |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | [9] |

| M4e | Laryngeal Cancer | 3.12 | [9] |

| LCC | Laryngeal Cancer | 4.20 | [9] |

| TU686 | Laryngeal Cancer | 6.73 | [9] |

| Hep-2 | Laryngeal Cancer | 9.07 | [9] |

Data represents the concentration required to inhibit cell proliferation by 50% after 48 hours of treatment.

Table 2: In Vivo Treatment Regimen for this compound

| Cancer Model | Dosing Regimen | Outcome | Citation |

|---|---|---|---|

| Hepatic Carcinoma Xenograft | 25 mg/kg or 50 mg/kg (injected every 2 days for 3 weeks) | Significant inhibition of tumor volume and weight | [1] |

| Laryngeal Cancer Xenograft (TU212) | Not specified | Significant suppression of tumor growth | [9] |

| Pancreatic Cancer Xenograft (PANC-1) | Not specified | Significantly slower tumor growth; reduced volume and weight |[4] |

Key Signaling Pathway and Workflow Diagrams

Visual representations of the core mechanisms and experimental workflows are provided below using the Graphviz DOT language.

Signaling Pathways

References

- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Deep Dive into the ROS-ER-JNK and STAT3 Signaling Pathways

Abstract

Eupalinolide B, a sesquiterpene lactone extracted from the plant Eupatorium lindleyanum, has demonstrated significant anti-tumor properties in various cancer models. Its mechanism of action is multifaceted, involving the induction of distinct forms of cell death and the inhibition of cell migration. This technical guide provides an in-depth exploration of two core signaling pathways modulated by this compound and its related compounds: the Reactive Oxygen Species (ROS)-Endoplasmic Reticulum (ER) Stress-c-Jun N-terminal Kinase (JNK) pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the molecular cascades for researchers, scientists, and professionals in drug development.

Introduction

This compound is an active constituent of Eupatorium lindleyanum, a plant used in traditional medicine.[1] Recent research has highlighted its potential as a therapeutic agent against cancers such as hepatic and pancreatic cancer.[1][2] Its anti-cancer effects are attributed to its ability to induce cell cycle arrest, ferroptosis, and apoptosis, as well as to inhibit cell migration.[2][3] Understanding the precise molecular pathways that this compound modulates is critical for its development as a targeted cancer therapy.

This guide focuses on two key signaling axes. The first is the ROS-ER-JNK pathway, which has been identified as a crucial mechanism through which this compound inhibits cancer cell migration.[2] The second is the STAT3 pathway, a critical promoter of cancer cell proliferation, survival, and metastasis.[4] While direct modulation of STAT3 by this compound is still under investigation, related compounds like Eupalinolide J have been shown to target this pathway effectively.[4][5][6]

The ROS-ER-JNK Signaling Pathway

In hepatic carcinoma cells, this compound has been shown to activate a signaling cascade involving ROS, ER stress, and JNK to inhibit cell migration.[2] This mechanism appears to be distinct from its effect on cell proliferation, which is linked to ferroptosis.[2]

The proposed sequence of events is as follows: this compound treatment leads to an increase in intracellular ROS. This oxidative stress, in turn, induces ER stress, characterized by the upregulation of specific sensor proteins. The ER stress then triggers the phosphorylation and activation of JNK, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[2] Activated JNK is a known regulator of cell death and migration under conditions of oxidative stress.[2]

The connection between these components was confirmed using inhibitors. The antioxidant N-acetylcysteine (NAC) was able to block the this compound-induced expression of ER stress proteins.[2] Similarly, the ER stress inhibitor 4-PBA attenuated the activation of the JNK pathway.[2]

The STAT3 Signaling Pathway

The STAT3 transcription factor is frequently overexpressed and constitutively activated in many cancers, including triple-negative breast cancer (TNBC), where it promotes proliferation and survival.[4] While research on this compound's direct effect on STAT3 is limited, studies on the related compound Eupalinolide J have identified it as a potent STAT3 inhibitor.[4][5][6]

Eupalinolide J has been shown to suppress the growth of TNBC cells by inducing apoptosis and cell cycle arrest through the targeting of the STAT3 pathway.[4] Mechanistically, Eupalinolide J promotes the ubiquitin-dependent degradation of the STAT3 protein.[5][6] This leads to a downstream reduction in the expression of metastasis-related genes like MMP-2 and MMP-9.[5][6] It is important to note that the primary study demonstrating these effects has been retracted, and therefore these findings should be interpreted with caution.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related compounds on various cancer cell lines.

Table 1: Effect of this compound on Key Signaling Proteins in Hepatic Carcinoma Cells

| Cell Line | Treatment | Target Protein | Observed Effect | Reference |

| SMMC-7721 | This compound | GRP78, IRE1a, CHOP, ATF-6α | Significant Increase | [2] |

| HCCLM3 | This compound | GRP78, IRE1a, CHOP, ATF-6α | Significant Increase | [2] |

| SMMC-7721 | This compound | p-JNK | Prominent Activation | [2] |

| HCCLM3 | This compound | p-JNK | Prominent Activation | [2] |

Table 2: IC50 Values of Related Eupalinolide Compounds in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Time (h) | IC50 (μM) | Reference |

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [9] |

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 5.85 | [9] |

| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 3.57 | [9] |

| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [9] |

| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 48 | 7.06 | [9] |

| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 72 | 3.03 | [9] |

| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | N/A | 3.74 ± 0.58 | [10] |

| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | N/A | 4.30 ± 0.39 | [10] |

Note: The study providing IC50 values for Eupalinolide J has been retracted.[7][8]

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the signaling pathways of this compound.

Reactive Oxygen Species (ROS) Detection Assay

This protocol is adapted from methods using the cell-permeable fluorogenic probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[11][12][13]

-

Cell Seeding: Plate cells (e.g., SMMC-7721, HCCLM3) in a suitable format (e.g., 96-well black plate with a clear bottom for plate reader analysis) and allow them to adhere overnight.

-

Treatment: Treat cells with desired concentrations of this compound or vehicle control for the specified duration. Include a positive control group treated with an ROS inducer like H₂O₂.[11]

-

Probe Preparation: Prepare a working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use. Protect the solution from light.[12]

-

Staining: Remove the treatment medium, wash the cells once with phosphate-buffered saline (PBS), and add the DCFH-DA working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[13]

-

Measurement: Remove the DCFH-DA solution, wash the cells with PBS, and add fresh PBS or medium to the wells. Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ≈ 485 nm, emission ≈ 535 nm).[13] Alternatively, visualize ROS localization using a fluorescence microscope.[12]

Western Blot for ER Stress and Phosphorylated Proteins (JNK, STAT3)

This protocol outlines the general steps for detecting total and phosphorylated protein levels via Western blot.[14][15]

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[15]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA protein assay.[15]

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[15][16]

-

Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in TBST for phospho-antibodies, or 5% non-fat milk for other targets) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-JNK, anti-JNK, anti-GRP78, anti-p-STAT3, anti-STAT3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[15]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[15]

-

Analysis: Quantify band intensities using image analysis software. Normalize phospho-protein levels to their respective total protein levels, and total protein levels to a loading control like β-actin or GAPDH.[17]

Conclusion

This compound is a promising natural compound with potent anti-cancer activity. Its mechanism of action in inhibiting hepatic carcinoma cell migration is clearly linked to the induction of the ROS-ER-JNK signaling pathway.[2] While the direct effects of this compound on the STAT3 pathway require further investigation, research on related compounds suggests that targeting STAT3 may be a common mechanism for this class of molecules. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on validating the STAT3 pathway as a direct target of this compound and exploring the interplay between the ROS-ER-JNK axis and other cell death mechanisms like ferroptosis in a wider range of cancer models.

References

- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]

- 8. Frontiers | Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway [frontiersin.org]

- 9. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

- 11. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 12. youtube.com [youtube.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 17. researchgate.net [researchgate.net]

Eupalinolide B: A Comprehensive Technical Guide on its Anticancer Properties

Abstract

Eupalinolide B, a sesquiterpene lactone extracted from the traditional medicinal plant Eupatorium lindleyanum, has emerged as a promising natural compound with significant anticancer potential.[1][2] This technical guide provides a detailed overview of the current scientific understanding of this compound's mechanisms of action against various malignancies. It consolidates in vitro and in vivo data, detailing its effects on cell proliferation, cell cycle progression, regulated cell death pathways, and metastasis. The document elucidates the compound's engagement with key signaling pathways, including the ROS-ER-JNK, MAPK, and LSD1 pathways, highlighting its multi-targeted therapeutic profile. Summarized quantitative data, detailed experimental protocols, and visual diagrams of molecular pathways and workflows are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Laryngeal, hepatic, and pancreatic cancers are aggressive malignancies with limited effective treatment options, necessitating the discovery of novel therapeutic agents.[1][2][3] Natural products remain a vital source for anticancer drug discovery, offering unique chemical scaffolds and biological activities.[2] this compound (EB) is a sesquiterpene lactone isolated from Eupatorium lindleyanum, a plant used in traditional medicine for treating inflammatory conditions.[1][2] Recent research has demonstrated its potent anti-proliferative and tumor-suppressive activities across a range of cancer cell lines and in preclinical animal models, suggesting its potential as a lead compound for oncology drug development.[1][2][3] This document synthesizes the existing research to provide an in-depth technical guide to its anticancer properties.

In Vitro Anticancer Activity

Cytotoxicity and Anti-proliferative Effects

This compound exhibits potent, dose-dependent cytotoxic and anti-proliferative effects against a diverse panel of human cancer cell lines. Its efficacy is particularly notable in laryngeal, hepatic, and pancreatic cancer cells.[1][2][3] In several laryngeal cancer cell lines, this compound demonstrated potent inhibitory activity, with IC50 values in the low micromolar range.[2] Studies on hepatic carcinoma cells (SMMC-7721 and HCCLM3) and pancreatic cancer cells (MiaPaCa-2, PANC-1, and PL-45) also confirmed significant, dose-dependent inhibition of cell growth and viability upon treatment with this compound.[1][3] Notably, this compound showed a stronger cytotoxic effect on pancreatic cancer cells compared to normal pancreatic cells, suggesting a degree of tumor selectivity.[3]

| Cancer Type | Cell Line | IC50 Value (µM) | Assay | Reference |

| Laryngeal Cancer | TU212 | 1.03 | MTT | [2] |

| Laryngeal Cancer | AMC-HN-8 | 2.13 | MTT | [2] |

| Laryngeal Cancer | M4e | 3.12 | MTT | [2] |

| Laryngeal Cancer | LCC | 4.20 | MTT | [2] |

| Laryngeal Cancer | TU686 | 6.73 | MTT | [2] |

| Laryngeal Cancer | Hep-2 | 9.07 | MTT | [2] |

Table 1: Summary of reported IC50 values for this compound in various laryngeal cancer cell lines.

Mechanisms of Cell Death and Proliferation Inhibition

This compound employs distinct mechanisms to inhibit cancer cell growth, which appear to be dependent on the cancer type.

In human hepatic carcinoma cells (SMMC-7721 and HCCLM3), this compound was found to induce cell cycle arrest at the S phase.[1] This blockade of cell cycle progression is mediated by the significant downregulation of CDK2 and cyclin E1 proteins, which are crucial for the G1/S phase transition.[1]

This compound induces multiple forms of regulated cell death:

-

Ferroptosis: In hepatic carcinoma, this compound's primary mechanism for inducing cell death is through ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation.[1] This effect is mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1).[1] Interestingly, in this cancer type, this compound does not induce apoptosis, necroptosis, or autophagy.[1]

-

Apoptosis and Cuproptosis: In contrast, studies on pancreatic cancer cells show that this compound does induce apoptosis.[3][4] This is accompanied by an elevation of reactive oxygen species (ROS) and a disruption of copper homeostasis.[3][4] RNA sequencing and gene set enrichment analysis have identified the involvement of copper ion binding pathways, suggesting that this compound may also induce cuproptosis, a novel form of copper-dependent cell death.[3]

This compound demonstrates significant anti-metastatic properties. In laryngeal cancer cells, it effectively suppressed cell migration and wound healing.[2] This is achieved by inhibiting the EMT process, a key driver of metastasis.[2] Mechanistically, this compound treatment leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker N-cadherin.[2] Similarly, in hepatic and pancreatic cancer cell lines, this compound was shown to inhibit cell migration and invasion.[1][3]

Key Signaling Pathways

This compound modulates several critical signaling pathways to exert its anticancer effects.

ROS-ER Stress-JNK Pathway in Hepatic Carcinoma

In hepatic carcinoma, this compound's ability to inhibit cell migration is linked to the activation of the ROS-ER Stress-JNK signaling pathway.[1] The accumulation of ROS induces ER stress, which in turn prominently activates JNK signaling. This cascade is distinct from the ferroptosis pathway that inhibits cell proliferation.[1]

MAPK Pathway and Cuproptosis in Pancreatic Cancer

In pancreatic cancer, this compound modulates the MAPK pathway, with a specific activation of JNK isoforms.[3] Although JNK is activated, its inhibition does not fully rescue cells from this compound-induced death, suggesting other parallel pathways are at play.[3] A key mechanism is the disruption of copper homeostasis, leading to a form of cell death with features of cuproptosis. This involves the downregulation of lipoic acid synthetase (LIAS) and is dependent on FDX1.[3]

Lysine-Specific Demethylase 1 (LSD1) Inhibition in Laryngeal Cancer

A significant finding in laryngeal cancer is the identification of Lysine-specific demethylase 1 (LSD1) as a direct target of this compound.[2] LSD1 is an epigenetic modifier often overexpressed in tumors that promotes proliferation and EMT.[2] this compound acts as a selective and reversible inhibitor of LSD1, which subsequently suppresses the EMT program, providing a clear mechanism for its anti-metastatic effects in this cancer type.[2]

In Vivo Efficacy

The anticancer activity of this compound has been validated in several preclinical xenograft animal models. In all tested models, administration of this compound resulted in a significant reduction in tumor growth, volume, and weight compared to control groups, without causing significant systemic toxicity.[1][2][3]

| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Reference |

| Hepatic Carcinoma | BALB/c Nude Mice (Xenograft & PDX) | SMMC-7721, HCCLM3 | 25 or 50 mg/kg, every 2 days for 3 weeks | Significantly inhibited tumor volume and weight. | [1] |

| Pancreatic Cancer | Nude Mice (Xenograft) | PANC-1 | Not specified | Significantly slowed tumor growth; reduced tumor volume and weight; decreased Ki-67 expression. | [3] |

| Laryngeal Cancer | Xenograft Mouse Model | TU212 | Not specified | Significantly suppressed tumor growth and volume; no obvious body weight changes or organ cytotoxicity. | [2] |

Table 2: Summary of In Vivo studies on this compound.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 / MTT)

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 h).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, subsequently add 100 µL of solubilization solution (e.g., DMSO) and incubate until formazan crystals dissolve.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Plate cells in 6-well plates, allow to adhere, and treat with this compound or vehicle control for 48 hours.[1]

-

Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise into 70-75% ice-cold ethanol while vortexing gently. Store at 4°C overnight or for at least 2 hours.[5]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing Propidium Iodide (PI) and RNase A.[5]

-

Incubation: Incubate in the dark at 37°C for 30-60 minutes.[5]

-

Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[5]

In Vivo Xenograft Tumor Model Workflow

-

Cell Preparation: Culture human cancer cells (e.g., SMMC-7721, PANC-1, TU212) to ~80% confluency. Harvest, wash, and resuspend the cells in a sterile matrix solution (e.g., PBS or Matrigel).

-

Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).[1]

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomization & Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 25-50 mg/kg via intraperitoneal injection) or vehicle control according to the dosing schedule (e.g., every other day).[1]

-

Monitoring: Measure tumor volume (Volume = 0.5 × Length × Width²) and mouse body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study (e.g., 3 weeks or when tumors reach a predetermined size), euthanize the mice.[1]

-

Analysis: Excise, weigh, and photograph the tumors. For toxicity and biomarker analysis, harvest major organs for hematoxylin-eosin (H&E) staining and tumor tissue for immunohistochemistry (IHC) analysis (e.g., Ki-67).[2][3]

References

- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Technical Guide to its Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone extracted from Eupatorium lindleyanum, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its mechanism of action, experimental validation, and quantitative data. The primary mode of action involves the targeted inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This guide consolidates current research findings, presenting detailed experimental protocols and data to support further investigation and drug development efforts in the field of inflammation.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including periodontitis, rheumatoid arthritis, and certain cancers. The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation, controlling the expression of a wide array of pro-inflammatory genes. This compound (EB) has demonstrated significant potential in modulating this pathway, thereby reducing the expression of downstream inflammatory mediators. This document serves as a comprehensive resource for researchers interested in the anti-inflammatory applications of this compound.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the canonical NF-κB signaling pathway. The key molecular target of this compound has been identified as the ubiquitin-conjugating enzyme UBE2D3.

By binding to UBE2D3, this compound prevents the ubiquitination and subsequent proteasomal degradation of IκBα, the inhibitory protein of NF-κB.[1][2] This stabilization of IκBα ensures that NF-κB remains sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2]

References

Eupalinolide B: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the emerging neuroprotective potential of Eupalinolide B, a sesquiterpenoid natural product. It synthesizes current research findings, focusing on the molecular mechanisms, experimental evidence, and methodological frameworks relevant to its study. The information is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics for neurodegenerative diseases.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects primarily through two interconnected mechanisms: potent anti-inflammatory action and robust antioxidant defense. These activities are orchestrated through the modulation of key cellular signaling pathways that are central to the pathogenesis of many neurodegenerative disorders.

Anti-Inflammatory Action via NF-κB Pathway Inhibition

Chronic neuroinflammation, often mediated by activated microglia, is a hallmark of neurodegenerative diseases.[1][2] this compound demonstrates significant anti-inflammatory properties by directly targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[3][4][5]

The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the active NF-κB p65 subunit, thereby suppressing the transcription of downstream inflammatory mediators.[3] This targeted inhibition of microglial activation and cytokine production forms a cornerstone of its neuroprotective potential.[6][7]

Antioxidant Defense via Nrf2/HO-1 Pathway Activation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and cellular antioxidant capacity, is a major contributor to neuronal damage.[8][9] this compound counteracts this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of endogenous antioxidant responses.[10][11]

Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[10] Evidence suggests that this compound may induce the degradation of Keap1, leading to the release and nuclear translocation of Nrf2.[10] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1).[10][12][13] The upregulation of HO-1 and other cytoprotective enzymes enhances the cell's ability to neutralize ROS and mitigate oxidative damage, thereby protecting neurons from oxidative stress-induced apoptosis and ferroptosis.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, illustrating the efficacy of this compound in modulating inflammatory and oxidative stress-related pathways.

Table 1: Anti-Inflammatory Efficacy of this compound

| Parameter Measured | Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Phospho-IκBα Protein Levels | Raw264.7 | Pg-LPS | 8 µM | Significant decrease | [3] |

| Phospho-NF-κB p65 Protein Levels | Raw264.7 | Pg-LPS | 8 µM | Significant decrease | [3] |

| TNF-α mRNA Level | Raw264.7 | Pg-LPS | 2, 4, 8 µM | Dose-dependent decrease | [3] |

| IL-6 mRNA Level | Raw264.7 | Pg-LPS | 2, 4, 8 µM | Dose-dependent decrease | [3] |

| IL-1β mRNA Level | Raw264.7 | Pg-LPS | 2, 4, 8 µM | Dose-dependent decrease | [3] |

| TNF-α Cytokine Release | Raw264.7 | Pg-LPS | 2, 4, 8 µM | Dose-dependent decrease | [3] |

| IL-6 Cytokine Release | Raw264.7 | Pg-LPS | 2, 4, 8 µM | Dose-dependent decrease | [3] |

| IL-1β Cytokine Release | Raw264.7 | Pg-LPS | 2, 4, 8 µM | Dose-dependent decrease |[3] |

Table 2: Antioxidant and Cytoprotective Efficacy of this compound

| Parameter Measured | Cell Line | Condition | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| HO-1 Protein Expression | SMMC-7721 | - | Not specified | Increased expression | [12][13] |

| Keap1 Protein Expression | - | - | Not specified | Degradation/Downregulation | [10] |

| Nrf2 Activation | - | - | Not specified | Increased nuclear translocation | [10] |

| Cell Viability (vs. Cancer Cells) | PANC-1, MiaPaCa-2 | - | 5-40 µM | Dose-dependent inhibition | [14][15] |

| ROS Generation | Pancreatic Cancer Cells | - | Not specified | Increased levels (anti-cancer context) |[14][15] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on standard techniques used in the evaluation of this compound's bioactivity.

In Vitro Model of Neuroinflammation

-

Cell Culture: BV-2 microglial cells or Raw264.7 macrophages are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in appropriate plates (e.g., 6-well for protein/RNA, 96-well for viability). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound (e.g., 2, 4, 8 µM) or vehicle control (DMSO) for 1-2 hours.

-

Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified duration (e.g., 6 hours for RNA, 24 hours for protein/cytokines).

-

Sample Collection: Cell culture supernatants are collected for cytokine analysis (ELISA). Cell lysates are prepared for protein analysis (Western Blot) or RNA extraction (qPCR).

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated on 10-12% SDS-polyacrylamide gels and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin).

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. Protein bands are visualized using an ECL detection system and quantified by densitometry.

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green master mix with gene-specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Preparation: Cell culture supernatants collected as described in 3.1 are centrifuged to remove debris.

-

Assay Procedure: The concentrations of secreted cytokines (TNF-α, IL-6, IL-1β) in the supernatants are measured using commercial ELISA kits according to the manufacturer’s instructions.

-

Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined by interpolation from this curve.

Visualization of Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key molecular pathways and experimental designs discussed.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Caption: General experimental workflow for in vitro neuroprotection assays.

References

- 1. greenpharmacy.info [greenpharmacy.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action [mdpi.com]

- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eupatilin inhibits microglia activation and attenuates brain injury in intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eupatilin inhibits microglia activation and attenuates brain injury in intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Interpreting Oxidative Stress Markers [rupahealth.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide B: A Dual Inducer of Apoptosis and Ferroptosis in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B (EB), a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising anti-tumor compound.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound induces two distinct forms of programmed cell death: apoptosis and ferroptosis, primarily in hepatic and pancreatic cancer cells.[1][3][4] This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the cited literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Time (h) | Reference |

| SMMC-7721 | Hepatic Carcinoma | CCK-8 | Data not available in abstract | 48 | [1] |

| HCCLM3 | Hepatic Carcinoma | CCK-8 | Data not available in abstract | 48 | [1] |

| MiaPaCa-2 | Pancreatic Cancer | CCK-8 | Most pronounced effect among Eupalinolides A, B, and O | Not specified | [3] |

| PANC-1 | Pancreatic Cancer | CCK-8 | Data not available in abstract | Not specified | [3] |

Table 2: Effect of this compound on Key Protein Expression

| Cell Line | Protein | Change in Expression | Method | Reference |

| SMMC-7721 | GPX4 | Significantly decreased | Western Blot | [1] |

| HCCLM3 | GPX4 | Significantly decreased | Western Blot | [1] |

| SMMC-7721 | HO-1 | Increased | Western Blot | [1] |

| HCCLM3 | HO-1 | Increased | Western Blot | [1] |

| SMMC-7721 | CDK2 | Downregulated | Western Blot | [1] |

| HCCLM3 | CDK2 | Downregulated | Western Blot | [1] |

| SMMC-7721 | Cyclin E1 | Downregulated | Western Blot | [1] |

| HCCLM3 | Cyclin E1 | Downregulated | Western Blot | [1] |

| Pancreatic Cancer Cells | Cleaved Caspase 3 | Induced | Western Blot | [3] |

| Pancreatic Cancer Cells | Cleaved Caspase 9 | Induced | Western Blot | [3] |

| Pancreatic Cancer Cells | Cleaved PARP | Induced | Western Blot | [3] |

| Pancreatic Cancer Cells | p-JNK | Marked increase | Western Blot | [3] |

Signaling Pathways

This compound employs distinct but potentially interconnected signaling pathways to induce apoptosis and ferroptosis.

Ferroptosis Induction

In hepatic carcinoma cells, this compound triggers ferroptosis through a mechanism involving endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][2][5] This process is characterized by the downregulation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation.[1][6][7] The induction of Heme Oxygenase-1 (HO-1) is also a critical event in EB-mediated ferroptosis.[1][2] The accumulation of ROS further activates the JNK signaling pathway, contributing to cell death.[1][2]

Caption: this compound-induced ferroptosis signaling pathway.

Apoptosis Induction

In pancreatic cancer cells, this compound induces apoptosis, a distinct form of programmed cell death.[3][4] This is evidenced by the cleavage of caspase 3, caspase 9, and poly ADP-ribose polymerase (PARP).[3] Interestingly, the pan-caspase inhibitor Z-Vad-FMK did not completely reverse EB-induced cell death, suggesting that other cell death mechanisms, such as ferroptosis or cuproptosis, may also be at play.[3] The Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway, are likely involved, although their specific modulation by this compound requires further investigation.[8][9][10][11]

References

- 1. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] this compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway | Semantic Scholar [semanticscholar.org]

- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

Eupalinolide B and its derivatives' biological effects

An In-depth Technical Guide to the Biological Effects of Eupalinolide B and Its Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its related sesquiterpene lactones, isolated from Eupatorium lindleyanum DC., have emerged as promising natural products with a diverse range of potent biological activities. These compounds have demonstrated significant anti-tumor, anti-inflammatory, and immunomodulatory effects across a variety of preclinical models. This technical guide provides a comprehensive overview of the biological effects of this compound and its derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Key activities include the induction of various forms of programmed cell death (apoptosis, ferroptosis, cuproptosis), inhibition of critical oncogenic signaling pathways such as NF-κB and STAT3, and modulation of inflammatory responses. This document synthesizes current research to serve as a foundational resource for professionals engaged in oncology and inflammatory disease drug discovery and development.

Anticancer Effects of this compound and Derivatives

This compound (EB) and its analogues, such as Eupalinolide J (EJ) and Eupalinolide O (EO), exhibit robust anticancer properties against a wide spectrum of malignancies, including pancreatic, hepatic, laryngeal, and breast cancers. Their efficacy stems from multiple mechanisms, including cytotoxicity, inhibition of cell proliferation and metastasis, and the induction of programmed cell death.

Cytotoxicity and Anti-proliferative Activity

The primary anticancer effect observed is the potent inhibition of cancer cell proliferation. This has been quantified across numerous cell lines, with IC₅₀ values often in the low micromolar range.

Table 1: Anti-proliferative Activity (IC₅₀) of this compound and J

| Compound | Cancer Type | Cell Line(s) | IC₅₀ (µM) | Reference |

| This compound | Laryngeal Cancer | TU212 | 1.03 | [1] |

| AMC-HN-8 | 2.13 | [1] | ||

| M4e | 3.12 | [1] | ||

| LCC | 4.20 | [1] | ||

| TU686 | 6.73 | [1] | ||

| Hep-2 | 9.07 | [1] | ||

| Eupalinolide J | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 3.74 ± 0.58 | [2][3] |

| MDA-MB-468 | 4.30 ± 0.39 | [2][3] |

In vivo studies corroborate these findings. In a pancreatic cancer xenograft mouse model, this compound treatment significantly slowed tumor growth and substantially reduced both tumor volume and weight compared to the control group[4]. Similarly, in laryngeal cancer xenograft models, EB significantly suppressed tumor growth without causing obvious cytotoxicity to major organs[1].

Induction of Programmed Cell Death

This compound and its derivatives induce cancer cell death through multiple programmed pathways, demonstrating mechanistic versatility.

-

Apoptosis : In pancreatic cancer, EB is a potent inducer of apoptosis[4][5]. Eupalinolide J induces apoptosis in prostate and triple-negative breast cancer cells through a caspase-dependent mitochondrial pathway[3][6]. This is characterized by the disruption of the mitochondrial membrane potential (MMP), upregulation of pro-apoptotic proteins like Bax and Bad, and downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl[3][6]. Eupalinolide O also induces caspase-dependent apoptosis in breast cancer cells[7].

-

Ferroptosis : In hepatic carcinoma, EB induces ferroptosis, an iron-dependent form of regulated cell death, while notably not causing apoptosis, necroptosis, or autophagy in these cells[8].

-

Cuproptosis : A novel mechanism identified in pancreatic cancer involves the disruption of copper homeostasis. EB elevates intracellular reactive oxygen species (ROS) and disrupts copper balance, leading to a form of cell death potentially involving cuproptosis[4][5]. Furthermore, EB acts synergistically with the cuproptosis inducer elesclomol (ES), enhancing its cytotoxic effects[4][5].

Inhibition of Cancer Cell Migration and Metastasis

A critical aspect of the antitumor activity of these compounds is their ability to inhibit cell migration and invasion, key processes in metastasis.

-

This compound : In hepatic carcinoma cells (SMMC-7721 and HCCLM3), EB at concentrations of 12 µM and 24 µM decreased migration rates by 38-53%[8]. This effect is mediated by the ROS-ER-JNK signaling pathway[8]. In laryngeal cancer cells, EB also suppressed epithelial-mesenchymal transition (EMT)[1].

-

Eupalinolide J : EJ inhibits cancer cell metastasis by targeting the STAT3 signaling pathway[9][10]. It promotes the ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related matrix metalloproteinases MMP-2 and MMP-9[9][10].